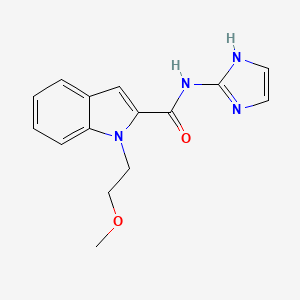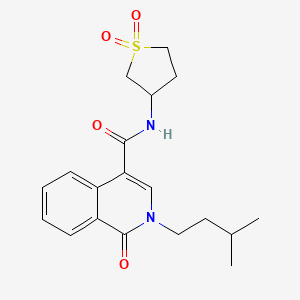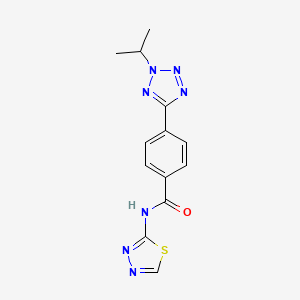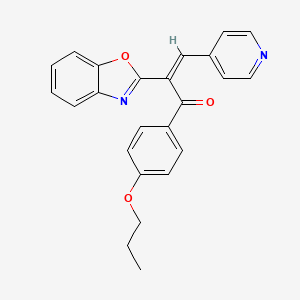
N-(1H-imidazol-2-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-imidazol-2-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide, also known by its systematic name N-(2-methoxyethyl)-2-[(1H-imidazol-2-yl)sulfinylmethyl]benzenamine , is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Vorbereitungsmethoden
Synthetic Routes:
The synthesis of this compound involves several steps. One common synthetic route starts with the reaction of 1-(2-methoxyethyl)-1H-indole-2-carboxylic acid with 1H-imidazole . The resulting intermediate is then treated with a sulfinylating agent to introduce the sulfinylmethyl group. Finally, the amine group is protected as a carboxamide to yield the target compound .
Industrial Production:
While industrial-scale production methods may vary, the synthesis typically occurs in specialized chemical facilities. Precise reaction conditions, catalysts, and purification steps are optimized for efficiency and yield.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfinyl group can yield the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the imidazole nitrogen or the indole ring.
Common Reagents and Conditions:
Major Products:
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicine: It may exhibit biological activity, making it relevant for drug discovery.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Industry: It could serve as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Wirkmechanismus
The exact mechanism by which N-(1H-imidazol-2-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, researchers often compare it to related indole derivatives. Its unique combination of functional groups sets it apart from other molecules in its class.
Eigenschaften
Molekularformel |
C15H16N4O2 |
|---|---|
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
N-(1H-imidazol-2-yl)-1-(2-methoxyethyl)indole-2-carboxamide |
InChI |
InChI=1S/C15H16N4O2/c1-21-9-8-19-12-5-3-2-4-11(12)10-13(19)14(20)18-15-16-6-7-17-15/h2-7,10H,8-9H2,1H3,(H2,16,17,18,20) |
InChI-Schlüssel |
LVXJHPXFKVYBJR-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C2=CC=CC=C2C=C1C(=O)NC3=NC=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B12158156.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12158166.png)
![methyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12158180.png)
![3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-10-methyl-1-[(4-methylphenyl)methyl]-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one](/img/structure/B12158191.png)
![2-[(4-Bromophenoxy)methyl]imidazo[1,2-a]pyridine](/img/structure/B12158198.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12158200.png)
![1-(6-((4-Ethoxybenzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B12158201.png)

![2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B12158210.png)

![ethyl 1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B12158223.png)
![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide](/img/structure/B12158233.png)
